molecular formula C11H16N6O7 B14708193 1,1-Diethylguanidine;2,4,6-trinitrophenol CAS No. 18240-92-1

1,1-Diethylguanidine;2,4,6-trinitrophenol

Cat. No.: B14708193
CAS No.: 18240-92-1
M. Wt: 344.28 g/mol
InChI Key: HEHVUAOILBAGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethylguanidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,1-Diethylguanidine and 2,4,6-trinitrophenol. 1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with the molecular formula C6H3N3O7. The combination of these two compounds results in a complex with unique properties and applications.

Preparation Methods

The synthesis of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves the reaction of 1,1-Diethylguanidine with 2,4,6-trinitrophenol under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

1,1-Diethylguanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Diethylguanidine;2,4,6-trinitrophenol has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.

    Industry: It is used in the production of explosives, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1-Diethylguanidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of properties from both 1,1-Diethylguanidine and 2,4,6-trinitrophenol, making it valuable in various scientific and industrial applications.

Properties

CAS No.

18240-92-1

Molecular Formula

C11H16N6O7

Molecular Weight

344.28 g/mol

IUPAC Name

1,1-diethylguanidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H13N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8(4-2)5(6)7/h1-2,10H;3-4H2,1-2H3,(H3,6,7)

InChI Key

HEHVUAOILBAGMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.